3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-prop-2-enyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS/c1-3-9-26-18(23-24-20(26)28-11-4-2)15-6-5-10-25(19(15)27)13-14-7-8-16(21)17(22)12-14/h2-3,5-8,10,12H,1,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSSSXXNSUDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC#C)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone , with the CAS number 477853-25-1, is a complex organic molecule that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential therapeutic applications across various biological systems. The following sections detail its biological activities, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 431.33 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a dichlorobenzyl moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated through various assays. In vivo studies have indicated that it significantly reduces inflammation in animal models, with efficacy comparable to established anti-inflammatory drugs like indomethacin. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes .
Anticancer Potential
The anticancer properties of triazole derivatives have been widely studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be lower than those for traditional chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway .
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase in cancer cells, preventing further proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress in cancer cells leading to increased apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in mice, the compound exhibited significant anti-inflammatory effects. The results indicated a reduction in paw swelling by up to 67% at an optimal dose, outperforming indomethacin which provided only 47% protection at equivalent doses .
In Vitro Studies on Cancer Cell Lines
Further studies on MCF-7 and HeLa cells revealed that treatment with this compound resulted in increased levels of ROS and subsequent apoptosis. Flow cytometry analysis confirmed that a significant percentage of cells underwent programmed cell death after exposure to varying concentrations of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features and properties of the target compound with related derivatives:
Notes:
- Lipophilicity: The 3,4-dichlorobenzyl group enhances logP values relative to non-chlorinated analogs, likely improving membrane permeability .
- Biological Implications : Dichlorobenzyl-substituted triazoles are associated with pesticidal and antimicrobial activities, while morpholine derivatives may exhibit better pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
